3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one
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Overview
Description
3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a chromen-2-one core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.
Final Assembly: The final step involves the coupling of the acetylpiperazine derivative with the chromen-2-one intermediate through an ether linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one: Similar in structure but with different substituents, leading to distinct biological activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but differs in the core structure and functional groups.
Uniqueness
3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a methoxy group and an acetylpiperazine moiety. This unique structure allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C24H24N2O6/c1-16(27)25-10-12-26(13-11-25)22(28)15-31-19-8-6-17(7-9-19)20-14-18-4-3-5-21(30-2)23(18)32-24(20)29/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
PDEBBKRUMRLKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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